Methyl 3-(methylthio)propionate
Overview
Description
Mechanism of Action
Target of Action
Methyl 3-(methylthio)propionate is a sulfur-containing flavor compound . It is primarily used in the food industry as a flavoring agent, contributing to the flavor profile of various fruits, notably pineapple . Its primary targets are the olfactory receptors in the human nose that detect its unique aroma.
Biochemical Pathways
This compound is involved in the flavor profile of juices made from fresh-cut pineapple fruits . It has been used to study the demethylation of Dimethylsulfoniopropionate (DMSP) and MMPA to 3-mercaptopropionate by aerobic marine bacterium . This suggests that it may play a role in sulfur metabolism in these organisms.
Preparation Methods
Methyl 3-(methylthio)propionate can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of methyl acrylate with methanethiol in the presence of sodium methoxide.
Nucleophilic Substitution: Another method includes the reaction of sodium methylthiolate with methyl 3-iodopropionate.
Chemical Reactions Analysis
Methyl 3-(methylthio)propionate undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles like halides or amines.
Scientific Research Applications
Methyl 3-(methylthio)propionate has several applications in scientific research:
Flavor and Fragrance Industry: It is used to create nature-identical flavors and fragrances, especially in pineapple and melon flavors.
Biological Studies: It is used to study the demethylation of dimethylsulfoniopropionate and its conversion to 3-mercaptopropionate by aerobic marine bacteria.
Chemical Synthesis: It serves as an intermediate in the synthesis of other sulfur-containing compounds.
Comparison with Similar Compounds
Methyl 3-(methylthio)propionate is unique due to its specific sulfur-containing structure, which imparts distinctive flavor and fragrance properties. Similar compounds include:
Ethyl 3-(methylthio)propionate: Similar in structure but with an ethyl group instead of a methyl group, used in similar applications.
Methyl 3-mercaptopropionate: Lacks the methylthio group, used in different chemical synthesis applications.
This compound stands out due to its specific organoleptic properties and its role in flavor and fragrance formulations.
Properties
IUPAC Name |
methyl 3-methylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMJVMYCBULSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047402 | |
Record name | Methyl 3-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with onion-like odour | |
Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
74.00 to 75.00 °C. @ 13.00 mm Hg | |
Record name | Methyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water, soluble in alcohol | |
Record name | Methyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.069-1.078 | |
Record name | Methyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13532-18-8 | |
Record name | Methyl 3-(methylthio)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13532-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-methylthiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(methylthio)propionate | |
Source | DTP/NCI | |
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Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(methylthio)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 3-METHYLTHIOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28913SS9T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-(methylthio)propionate in strawberries?
A1: this compound is one of the newly identified sulfur volatiles found in strawberries. [] While not as prevalent as other volatiles in the early stages of ripening, its concentration, along with other sulfur esters, significantly increases as the strawberry ripens, particularly from the commercially ripe stage to the overripe stage. [] This dramatic increase suggests its potential role in the overall aroma profile of ripe and overripe strawberries.
Q2: How does the presence of this compound and other sulfur volatiles change during strawberry ripening?
A2: The research indicates a shift in the dominant sulfur volatile profiles as strawberries mature. [] In the early stages (white and half red), alkyl sulfides are more prevalent. [] As the fruit reaches the three-quarter red stage (commercial ripeness) and progresses to full ripeness and overripeness, sulfur esters, including this compound, become the major volatile compounds. [] This change in volatile composition likely contributes to the evolving aroma profile of strawberries during ripening.
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